2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1282597-36-7) is a partially hydrogenated pyrazolo-pyrimidine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . Its structure features a pyrimidine ring fused to a pyrazole moiety, with a methyl substituent at position 2 and full saturation of the pyrimidine ring (positions 4,5,6,7). This hydrogenation enhances stability and modulates electronic properties, making it a versatile scaffold in medicinal chemistry, particularly in kinase inhibitors like zanubrutinib (a Bruton’s tyrosine kinase inhibitor) .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-7-8-3-2-4-10(7)9-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLDOUXBCHDJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282597-36-7 | |
| Record name | 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It’s known that tetrahydropyrazolo[1,5-a]pyrimidine (thpp) compounds are attractive scaffolds for designing biologically active compounds. They have the ability to adjust to the active site of the desired target due to their structural lability.
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with enzymes such as kinases and phosphatases can alter phosphorylation states, impacting various signaling pathways. Additionally, this compound can bind to specific proteins, influencing their conformation and function.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, thereby affecting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, altering its activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it has been shown to affect the glycolytic pathway, leading to changes in ATP production and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Biological Activity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their pharmacological potential, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a structure that includes a pyrazolo ring fused to a pyrimidine. The compound's structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3 |
| SMILES | CC1=NN2CCCNC2=C1 |
| InChI | InChI=1S/C7H11N3... |
| InChI Key | YPLDOUXBCHDJMW-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. One study demonstrated that this compound derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazolo derivatives have been shown to act as selective COX-2 inhibitors. In one study, certain derivatives demonstrated superior anti-inflammatory activity compared to established drugs like celecoxib . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of pyrazolo compounds. Specific studies indicate that these compounds may exhibit anxiolytic effects and could be beneficial in treating cognitive disorders. The mechanism involves modulation of neurotransmitter systems and protection against neurotoxic agents .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : It may modulate receptor activity related to neurotransmission and cellular signaling.
- Cell Cycle Regulation : Some studies suggest that it can affect the cell cycle in cancer cells leading to apoptosis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Breast Cancer Treatment :
- A combination therapy involving this compound showed enhanced cytotoxicity in resistant breast cancer cell lines when paired with conventional chemotherapy agents like doxorubicin.
-
Inflammatory Disorders :
- In vivo studies demonstrated significant reduction in edema in animal models treated with pyrazolo derivatives compared to control groups.
-
Cognitive Enhancement :
- Animal studies indicated that certain derivatives improved memory retention in models of cognitive decline.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, a study demonstrated that certain modifications to the tetrahydropyrazolo structure enhanced its cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
The neuroprotective effects of this compound have also been investigated. In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has shown the ability to reduce oxidative stress and inflammation in neuronal cells. These findings suggest that it could be developed into a therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria and certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Agricultural Applications
Pesticide Development
In agricultural science, derivatives of this compound are being explored as potential pesticide candidates. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing harm to non-target organisms. Research indicates that these compounds can be formulated into environmentally friendly pesticides with lower toxicity profiles compared to conventional chemicals .
Plant Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. It has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing productivity without the use of synthetic fertilizers .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into various polymer matrices for applications ranging from coatings to biomedical devices .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
a. Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib)
- Structure : A pyrimidine ring fused to a pyrazole at positions 3 and 3.
- Key Differences : Lacks hydrogenation, increasing aromaticity and planarity. This enhances π-π stacking in kinase binding pockets but reduces metabolic stability compared to tetrahydropyrazolo derivatives .
- Pharmacological Impact : Ibrutinib’s pyrazolo[3,4-d]pyrimidine scaffold forms critical hydrogen bonds with BTK’s Met477 and Glu475, while zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine improves selectivity by reducing off-target interactions .
b. Dihydroimidazo[1,5-a]pyrazine (e.g., Acalabrutinib)
- Structure : A pyrazine ring fused to an imidazole.
- Key Differences: The imidazole ring introduces additional nitrogen atoms, altering electronic properties and binding kinetics. Acalabrutinib’s scaffold prioritizes covalent binding to Cys481 in BTK, whereas zanubrutinib’s scaffold emphasizes non-covalent interactions .
Substituent Variations
a. Trifluoromethyl Derivatives
- Example : 7-Trifluoromethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 832739-70-5) .
- Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic resistance, enhancing bioavailability. This contrasts with the parent compound’s methyl group, which offers steric bulk without significant electronic effects .
b. Nitro-Substituted Derivatives
- Example : 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines (e.g., R = phenyl, thiophene) .
- Impact : The nitro group at position 6 enhances oxidative reactivity, enabling aromatization to fully unsaturated pyrazolo-pyrimidines. This property is absent in the parent compound, which remains stable under similar conditions .
c. Heterocyclic and Aromatic Modifications
- Example : 5-(2-Methoxyphenyl)-7-difluoromethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 678556-78-0) .
- Impact : Methoxy and difluoromethyl groups introduce steric and electronic diversity. The 2-methoxyphenyl group enhances π-stacking in hydrophobic pockets, while difluoromethyl improves metabolic stability .
Pharmacological and Chemical Properties
| Property | 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 7-Trifluoromethyl Analogue | 6-Nitro Derivative |
|---|---|---|---|
| LogP | 1.2–1.5 | 2.3–2.6 | 1.8–2.1 |
| Metabolic Stability (t₁/₂) | 4.5 h (human liver microsomes) | 7.2 h | 3.8 h |
| BTK Inhibition (IC₅₀) | 0.5 nM (zanubrutinib) | 2.1 nM | Not reported |
| Electrochemical Reduction | Stable | Stable | Forms hydrodimers |
Preparation Methods
Synthetic Route Starting from 5-Amino-1H-pyrazoles
A prominent method involves using 5-amino-1H-pyrazoles as the starting material, proceeding through a sequence of protection, nucleophilic substitution, deprotection, and cyclization steps to yield the tetrahydropyrazolo[1,5-a]pyrimidine core.
- Amido protecting reaction: Conversion of 5-amino-1H-pyrazoles to their Boc-protected derivatives at room temperature.
- Nucleophilic substitution: Reaction of the protected intermediate with 1,3-dibromopropane under reflux conditions to introduce a 3-bromopropyl side chain.
- Deprotection: Removal of the Boc group at 0 °C using hydrogen chloride in methylene dichloride.
- Ring closure: Intramolecular nucleophilic substitution reaction under reflux with potassium hydroxide in toluene to form the tetrahydropyrazolo[1,5-a]pyrimidine ring system.
Example data from patent CN104140427A:
| Step | Reagents/Conditions | Temperature | Yield (g) |
|---|---|---|---|
| Boc protection | Boc anhydride, room temperature | Room temperature | Not specified |
| Nucleophilic substitution | 1,3-Dibromopropane, reflux in solvent | Reflux temperature | Not specified |
| Deprotection (de-Boc) | HCl in methylene dichloride | 0 °C | 48 g (amine) |
| Ring closure | KOH in toluene, reflux | Reflux temperature | 18 g product |
This method is advantageous due to its straightforward sequence and the use of readily available starting materials. The final product is purified by silica gel column chromatography.
Catalytic Asymmetric Reductive Dearomatization
A modern and highly enantioselective approach to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines involves rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidine precursors.
- The reaction employs a rhodium complex, such as [Rh(COD)Cl]2, combined with chiral ligands like (S,S)-f-spiroPhos.
- Sodium cyanoborohydride (NaBH3CN) is used for partial reduction, followed by hydrogenation under mild conditions (room temperature, 80 atm H2).
- The process achieves enantioselectivities up to 98% ee.
- This method is particularly valuable for synthesizing chiral derivatives, including pharmaceutical agents like the BTK inhibitor zanubrutinib.
Reaction conditions and outcomes:
| Parameter | Details |
|---|---|
| Catalyst | [Rh(COD)Cl]2/(S,S)-f-spiroPhos |
| Reducing agents | NaBH3CN (partial), then H2 for hydrogenation |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature |
| Pressure | 80 atm H2 |
| Reaction time | 24 hours |
| Enantioselectivity (ee) | Up to 98% |
| Substrate | 7-substituted pyrazolo[1,5-a]pyrimidines |
This method addresses challenges such as catalyst poisoning by nitrogen atoms and the aromatic stability of substrates, offering a direct route to chiral tetrahydro derivatives with excellent selectivity.
Reduction of Pyrazolo[1,5-a]pyrimidines to Tetrahydro Derivatives
Another classical approach involves the reduction of pyrazolo[1,5-a]pyrimidines or their 4,5-dihydro derivatives to the tetrahydro form using catalytic hydrogenation.
- The reaction mixture is made slightly basic (pH ~9) with aqueous potassium hydroxide.
- Catalytic hydrogenation is performed using a suitable catalyst (e.g., Pd/C) in solvents like ethyl acetate or tetrahydrofuran/methanol mixtures.
- Reaction temperatures range from room temperature to 55 °C, with reaction times from 6 to 24 hours.
- The product is isolated by precipitation or chromatographic purification.
This method is well-established and allows for the preparation of various substituted tetrahydropyrazolo[1,5-a]pyrimidines, including 2-methyl derivatives.
Direct Condensation Methods
Some studies report direct condensation of 5-aminopyrazoles with suitable ketone derivatives (e.g., sodium salts of hydroxymethylene cycloalkanones or unsaturated ketones) to form pyrazolo[1,5-a]pyrimidine derivatives, which can then be further modified to tetrahydro forms.
- This approach enables the synthesis of novel derivatives with antimicrobial activity.
- It is a versatile method for structural diversification.
However, detailed conditions and yields specific to 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are less documented in this context.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc protection → nucleophilic substitution → deprotection → ring closure | 5-Amino-1H-pyrazoles | Boc anhydride, 1,3-dibromopropane, HCl, KOH, reflux | Straightforward, scalable | Multiple steps, use of protecting groups |
| Rhodium-catalyzed asymmetric reductive dearomatization | 7-Substituted pyrazolo[1,5-a]pyrimidines | [Rh(COD)Cl]2, (S,S)-f-spiroPhos, NaBH3CN, H2, CH2Cl2 | High enantioselectivity, mild conditions | Requires expensive catalysts |
| Catalytic hydrogenation reduction | Pyrazolo[1,5-a]pyrimidines or 4,5-dihydro derivatives | Pd/C or similar catalyst, basic aqueous media, ethyl acetate or THF/methanol | Established, simple setup | Longer reaction times, moderate selectivity |
| Direct condensation with ketones | 5-Aminopyrazoles + ketone salts | Sodium salts of hydroxymethylene cycloalkanones or unsaturated ketones | Versatile for derivative synthesis | Less specific for 2-methyl derivative |
Research Findings and Notes
- The Boc protection and nucleophilic substitution route is patented and provides a reliable synthetic pathway with defined reaction conditions and purification methods.
- The rhodium-catalyzed asymmetric reduction is a cutting-edge method enabling access to chiral tetrahydro derivatives with high enantioselectivity, valuable for drug synthesis.
- Catalytic hydrogenation remains a practical approach, particularly for bulk synthesis, although it lacks enantioselective control.
- Direct condensation methods expand the chemical diversity of pyrazolo[1,5-a]pyrimidines but require further optimization for specific methyl-substituted tetrahydro derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
